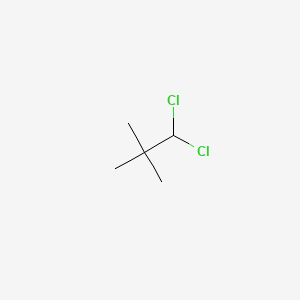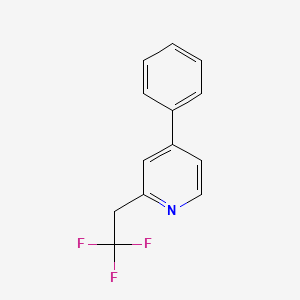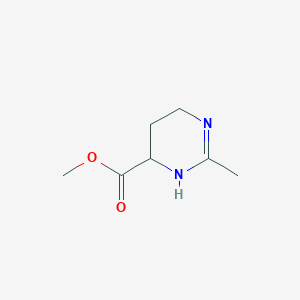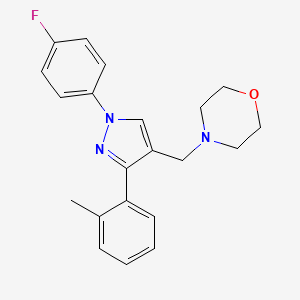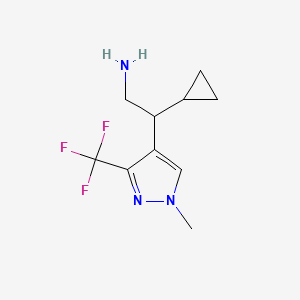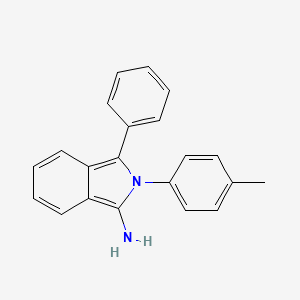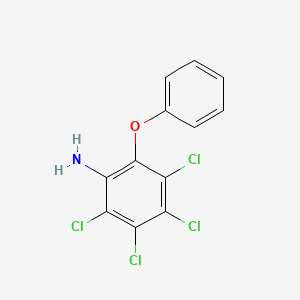
2,3,4,5-Tetrachloro-6-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: DDQ, molecular oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrachlorophenol: Similar in structure but lacks the phenoxy group.
Pentachloropyridine: Contains five chlorine atoms and a pyridine ring, used in similar applications.
Uniqueness
2,3,4,5-Tetrachloro-6-phenoxyaniline is unique due to the presence of both the phenoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated anilines and related compounds .
Eigenschaften
Molekularformel |
C12H7Cl4NO |
|---|---|
Molekulargewicht |
323.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-phenoxyaniline |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |
InChI-Schlüssel |
ZUMRAASOHVUGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


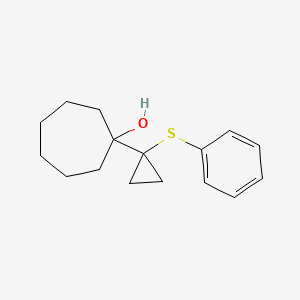
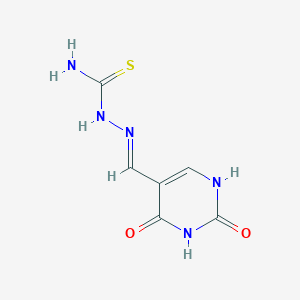
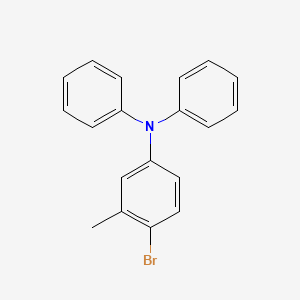
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
